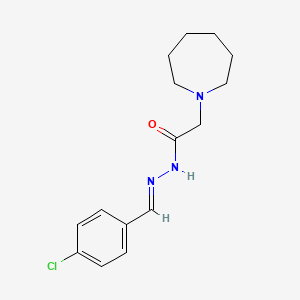
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as CEM-102, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have minimal toxicity in vitro, and it is well-tolerated in animal models. It has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, there are also some limitations associated with its use in lab experiments. For example, the synthesis of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of interest is the development of new synthetic methods for 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in combination with other antibiotics, as this could enhance its antibacterial activity and reduce the risk of antibiotic resistance. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to investigate its potential use in the treatment of other infectious diseases.
Aplicaciones Científicas De Investigación
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the treatment of bacterial infections. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to conventional antibiotics. In addition, 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of tuberculosis, as it has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-17-8-11(4-7-15(17)23-2)18-13-6-5-12(22)9-16(13)25-19(21)14(18)10-20/h4-9,18,22H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPBGKPDHWJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3836628.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3836629.png)


![butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B3836656.png)
![7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3836662.png)



![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)
![2-[1-(2-phenylethyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3836719.png)

![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)